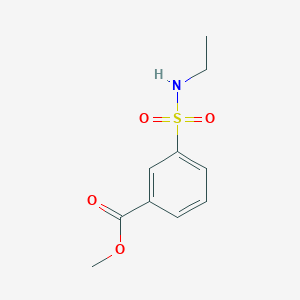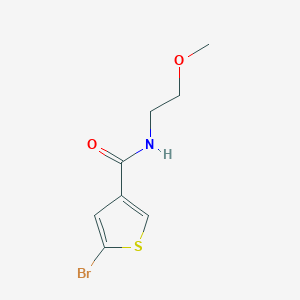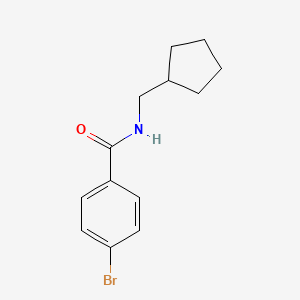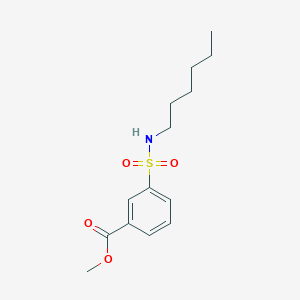![molecular formula C15H14N2O2 B7830158 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole CAS No. 65797-55-9](/img/structure/B7830158.png)
1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a nitro group attached to a benzene ring, which is further connected to a methyl group and an indole ring system. The presence of the nitro group makes it an interesting candidate for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole typically involves the following steps:
Nitration Reaction: The starting material, benzene, undergoes nitration to introduce the nitro group, forming 4-nitrophenol.
Reduction Reaction: The nitro group in 4-nitrophenol is reduced to an amino group, resulting in 4-aminophenol.
Methylation Reaction: The amino group in 4-aminophenol is methylated to form 4-nitroaniline.
Indole Synthesis: The indole ring system is constructed by reacting 4-nitroaniline with a suitable indole precursor under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced catalytic systems to optimize yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.
化学反应分析
Types of Reactions: 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to carboxylic acids.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) and Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation Products: Nitroso compounds, nitrophenols, and carboxylic acids.
Reduction Products: Amines and hydrazines.
Substitution Products: Halogenated compounds and other substituted benzene derivatives.
科学研究应用
1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole has found applications in various scientific fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds and is used in the study of reaction mechanisms.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole exerts its effects involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its reactivity, influencing its binding affinity to biological targets. The indole ring system is known to interact with various enzymes and receptors, modulating biological processes.
相似化合物的比较
1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole is unique due to its specific structural features. Similar compounds include:
4-Nitrophenol: A simpler compound with a nitro group attached to a phenol ring.
4-Nitroaniline: A compound with a nitro group attached to an aniline ring.
Indole derivatives: Various indole-based compounds with different substituents.
These compounds share similarities in their nitro group and indole ring system but differ in their functional groups and overall structure, leading to different chemical and biological properties.
属性
IUPAC Name |
1-[(4-nitrophenyl)methyl]-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-17(19)14-7-5-12(6-8-14)11-16-10-9-13-3-1-2-4-15(13)16/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICWXVHVAONPEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673698 |
Source


|
| Record name | 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65797-55-9 |
Source


|
| Record name | 1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxy-phenyl)methylene]hydrazino]benzoic acid](/img/structure/B7830087.png)
![4-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7830091.png)
![2-[(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7830101.png)
![2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7830115.png)


![2-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7830145.png)






